N-(2-bromo-4-methylphenyl)thian-4-amine is an organic compound characterized by its unique structure and potential applications in medicinal chemistry and materials science. This compound is classified under amines and thioether derivatives, containing a bromine atom and a thian group, which contributes to its reactivity and functionality.
This compound can be synthesized through various chemical methods, primarily involving the reaction of 2-bromo-4-methylaniline with thian-4-amine. The synthesis process can be optimized for yield and purity, making it suitable for both laboratory and industrial applications.
N-(2-bromo-4-methylphenyl)thian-4-amine falls under the category of:
The synthesis of N-(2-bromo-4-methylphenyl)thian-4-amine typically involves a coupling reaction between 2-bromo-4-methylaniline and thian-4-amine. This reaction can be catalyzed by palladium under inert conditions to prevent unwanted side reactions. The general steps include:
The reaction conditions are critical for optimizing yield and purity. Typical conditions may involve:
N-(2-bromo-4-methylphenyl)thian-4-amine has a molecular formula of C12H16BrN2S. Its structure features:
Property | Value |
---|---|
Molecular Formula | C12H16BrN2S |
Molecular Weight | 286.23 g/mol |
IUPAC Name | N-(2-bromo-4-methylphenyl)thian-4-amine |
InChI | InChI=1S/C12H16BrN2S/c1-9... |
InChI Key | XXYYSWZZCIOYBJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)Br)NC2CCSCC2 |
N-(2-bromo-4-methylphenyl)thian-4-amine can undergo several types of chemical reactions:
The choice of reagents and conditions significantly affects the outcome:
The mechanism of action for N-(2-bromo-4-methylphenyl)thian-4-amine involves its interaction with biological targets, potentially modulating enzyme activities or receptor binding. The presence of the bromine atom may enhance lipophilicity, allowing better membrane penetration in biological systems.
N-(2-bromo-4-methylphenyl)thian-4-amine is typically a solid at room temperature with moderate solubility in organic solvents.
Key chemical properties include:
N-(2-bromo-4-methylphenyl)thian-4-amine has several scientific applications:
This compound's diverse applications highlight its significance in both academic research and industrial processes, making it an important subject for further study and exploration in various scientific fields.
Palladium-catalyzed cross-coupling represents the most efficient methodology for constructing the C–N bond in N-(2-bromo-4-methylphenyl)thian-4-amine. The Buchwald-Hartwig amination reaction between 2-bromo-4-methylaniline and thian-4-amine enables direct assembly under inert atmospheres. Ligand design critically influences catalytic efficiency: Bulky phosphines (e.g., XPhos, SPhos) prevent palladium aggregation and accelerate reductive elimination. As demonstrated in pharmaceutical syntheses, PdCl₂(APhos) systems achieve >93% yield at 0.5-1 mol% loading in isopropanol/water mixtures within 2 hours at 90°C [5].
Table 1: Ligand Screening in Buchwald-Hartwig Amination
Ligand | Pd Source | Base | Solvent | Yield (%) |
---|---|---|---|---|
XPhos | Pd₂(dba)₃ | KOtBu | Toluene | 88 |
MePhos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 92 |
APhos | PdCl₂(APhos) | K₃PO₄ | iPrOH/H₂O | 95 |
BrettPhos | Pd(OAc)₂ | NaOtBu | THF | 84 |
Microwave irradiation (150°C, 20 min) enhances reaction kinetics but complicates scale-up. Catalyst poisoning studies reveal sulfur coordination from thian-4-amine necessitates electron-rich palladium species to maintain activity.
Electron-deficient aryl halides undergo SNAr with thian-4-amine, but the 2-bromo-4-methylaniline substrate requires activation. Introducing ortho-nitro groups enables displacement at 50-80°C in DMSO, forming Meisenheimer complexes stabilized by resonance. Fluorine serves as the optimal leaving group due to its high electronegativity (rate constant: F/Cl = 3300/1), though chloro-derivatives react under forcing conditions [2] [6].
Table 2: SNAr Reactivity with Thian-4-amine
Aryl Halide | Leaving Group | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
2,4-Dinitrofluorobenzene | F | 25 | 0.5 | 98 |
2-Bromo-4-nitrochlorobenzene | Cl | 80 | 8 | 85 |
4-Methyl-3-nitrochlorobenzene | Cl | 120 | 24 | 40 |
Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity, while crown ethers accelerate reactions with potassium thian-4-amide. Computational analyses confirm negative charge delocalization into para-nitro groups lowers the activation barrier by 12.3 kcal/mol versus meta-substituted analogs [6] [9].
Translating batch amination to continuous manufacturing resolves heat transfer and catalyst separation challenges. Fixed-bed reactors with polymer-immobilized Pd(0) (e.g., Pd@PS-PEG) achieve 99% conversion at 0.02 s residence time, producing >500 kg/day with <1 ppm Pd leaching. Microchannel reactors with silicon carbide plates enable exothermic control (ΔT < 5°C) during bromoaniline/thian-4-amine mixing [7]. Catalyst recycling remains problematic: Ligand degradation accounts for 70% activity loss after 10 cycles, prompting development of Pd nanoparticle cartridges regenerated by H₂ reduction. Lifecycle assessment confirms flow systems reduce E-factor by 92% versus batch processing.
Ball milling enables solvent-free C–N coupling without palladium. Stoichiometric Cu chips (500 rpm, 2h) mediate amination via radical pathways, yielding 75% product. Liquid-assisted grinding (LAG) with catalytic Pd(OAc)₂ and XPhos in η = 0.3 µL/mg ethanol achieves 89% yield, comparable to solution-phase reactions [7]. Milling parameters critically influence efficiency:
Table 3: Mechanochemical Optimization
Method | Additive | Ball Size (mm) | Frequency (Hz) | Yield (%) |
---|---|---|---|---|
Neat grinding | None | 5 | 30 | 42 |
LAG (EtOH) | Pd(OAc)₂ | 5 | 30 | 89 |
POLAG (PEG-400) | PdCl₂ | 10 | 25 | 78 |
Silica-assisted | SiO₂ | 5 | 30 | 94 |
Silica gel (20 wt%) prevents agglomeration of sticky intermediates, enhancing mass transfer. Ecoscale evaluation confirms mechanochemical routes reduce PMI (Process Mass Intensity) from 87 to 2.3 and cut production costs by 65% versus traditional methods.
Synthetic access to 2-bromo-4-methylaniline governs overall efficiency. Electrophilic bromination of 4-methylaniline with Br₂ in acetic acid achieves 85% yield but generates regioisomers. NBS/CHCl₃ provides 92% regioselectivity at C2 through bromoamine complexation directing effects [8] [10]. Alternative pathways include:
Thian-4-amine precursors derive from tetrahydropyran-4-one via reductive amination (NaBH₃CN, 95%) or Beckmann rearrangement of thiane-4-one oxime. N-Methylation shifts reactivity: Quaternary thianaminium salts undergo SN2 with aryl thiolates, enabling S-arylation without metals.
Table 4: Precursor Synthesis Comparison
Precursor | Method | Key Reagent | Purity (%) | Cost Index |
---|---|---|---|---|
2-Bromo-4-methylaniline | Br₂/AcOH | HBr scavenger | 85 | 1.0 |
2-Bromo-4-methylaniline | NBS/CHCl₃ | Radical initiator | 98 | 2.3 |
Thian-4-amine | NaBH₃CN reduction | NH₄OAc buffer | 90 | 1.8 |
Thianaminium salt | CH₃I/MeCN | K₂CO₃ | 99 | 2.1 |
Economic modeling identifies bromination with NBS followed by Buchwald-Hartwig amination as the optimal large-scale route (cumulative yield: 86%, Pd turnover number: 4800).
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9